molecular formula C17H20N2O3S B2415627 5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 2097901-88-5

5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2415627
CAS No.: 2097901-88-5
M. Wt: 332.42
InChI Key: KICHJVVOQQYDJH-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an oxazole ring, and a thiophene ring

Properties

IUPAC Name

5-cyclopropyl-N-[oxan-4-yl(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-17(13-10-14(22-19-13)11-3-4-11)18-16(15-2-1-9-23-15)12-5-7-21-8-6-12/h1-2,9-12,16H,3-8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICHJVVOQQYDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC(C3CCOCC3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide.

    Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the oxazole intermediate, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction, where a suitable cyclopropyl precursor is reacted with the intermediate compound.

    Final assembly: The final step involves the coupling of the oxan-4-yl group with the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of its functional groups with biological targets. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer, inflammation, and infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide: shares similarities with other oxazole and thiophene derivatives, such as:

Uniqueness

The uniqueness of 5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Biological Activity

5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound characterized by its unique combination of functional groups, including a cyclopropyl ring, an oxazole ring, and a thiophene ring. This compound has garnered attention in both chemical and biological research due to its potential therapeutic applications.

PropertyValue
Molecular Formula C₁₇H₂₀N₂O₃S
Molecular Weight 332.4 g/mol
CAS Number 2097901-88-5

The compound's structure allows for diverse chemical interactions, making it a valuable candidate for further biological evaluation.

The biological activity of 5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The functional groups present in the compound facilitate binding to these targets, potentially modulating their activity and leading to various biological effects.

In Vitro Studies

In vitro studies have indicated that compounds similar to 5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide exhibit significant biological activities:

  • Anticancer Activity : Research has shown that oxazole derivatives can inhibit cancer cell proliferation. For example, related compounds have demonstrated inhibitory effects on various cancer cell lines, indicating potential use in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Studies have highlighted the importance of ceramidase inhibitors in cancer therapy and other diseases .
  • Antimicrobial Properties : Preliminary evaluations suggest that compounds with similar structures exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies reveal that modifications to the oxazole or thiophene rings can significantly impact the biological activity of the compound. For instance, variations in substituents on the thiophene ring have been linked to enhanced potency against specific targets .

Case Study 1: Anticancer Evaluation

A study focusing on a series of substituted oxazol derivatives, including our compound of interest, showed promising results against neuroblastoma cells. The lead compound exhibited an IC50 value indicative of potent inhibitory activity, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition

Research conducted on ceramidase inhibitors revealed that certain oxazole derivatives could effectively inhibit enzyme activity in vitro. This study highlighted the potential of these compounds in treating sphingolipid-related disorders .

Q & A

Basic: What are the key synthetic routes for preparing 5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Cyclopropane introduction : Cyclopropyl groups are introduced via [2+1] cycloaddition or alkylation reactions under controlled temperatures (0–5°C) to avoid side reactions .

Oxazole ring formation : A 1,3-dipolar cycloaddition between nitrile oxides and alkynes is common, requiring anhydrous conditions and catalysts like Cu(I) .

Amide coupling : The final carboxamide is formed using coupling agents (e.g., HATU or EDC) in DMF or THF, with oxan-4-yl and thiophen-2-ylmethyl groups introduced via nucleophilic substitution .
Characterization : Intermediates are validated via 1H^1 \text{H}-NMR (for substituent integration), 13C^{13} \text{C}-NMR (to confirm cyclopropane and oxazole carbons), and HPLC (purity >95%) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C17_{17}H19_{19}N2_2O3_3S) .
  • X-ray crystallography resolves stereochemistry at the oxan-4-yl-thiophene chiral center, critical for bioactivity .
  • FT-IR spectroscopy confirms carbonyl stretches (1650–1700 cm1^{-1}) and oxazole C=N bonds (1600 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values)?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) and use internal controls .
  • Compound purity : Re-test batches with HPLC-UV/ELSD and exclude batches with <98% purity .
  • Solubility effects : Use DMSO stock solutions at consistent concentrations (<0.1% v/v) to avoid precipitation in cellular assays .

Advanced: What experimental strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests shelf stability) .
  • Metabolic stability : Perform microsomal assays (human liver microsomes + NADPH) to quantify half-life and identify reactive metabolites .

Advanced: How can interaction studies with biological targets (e.g., kinases) be designed to minimize off-target effects?

Methodological Answer:

  • Selectivity profiling : Use kinase inhibitor bead arrays to compare binding across 400+ kinases .
  • Molecular docking : Prioritize targets with Glide XP scores ≤ -8 kcal/mol and validate with SPR (surface plasmon resonance) for binding kinetics .
  • CRISPR knockouts : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cell lines .

Advanced: What optimization strategies improve synthetic yields of the oxazole-thiophene core?

Methodological Answer:

  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 for Suzuki-Miyaura couplings; yields improve with ligand additives (e.g., SPhos) .
  • Solvent optimization : Use toluene for cyclopropane reactions (higher dielectric constant reduces byproducts) .
  • Microwave-assisted synthesis : Reduce reaction times (30 min vs. 24h) for oxazole ring closure, maintaining 70–80°C .

Basic: What structural features contribute to its pharmacological potential?

Methodological Answer:

  • Oxazole ring : Enhances metabolic stability and π-π stacking with aromatic residues in target proteins .
  • Thiophene moiety : Improves lipophilicity (logP ~2.5) and membrane permeability .
  • Cyclopropyl group : Reduces conformational flexibility, enhancing binding specificity .

Advanced: How can computational modeling predict its pharmacokinetic profile?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate bioavailability (e.g., %ABS = 65–70%) and P-glycoprotein substrate likelihood .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability with target proteins .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC50_{50} data from public databases .

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

Methodological Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water mixtures) for gram-scale batches .
  • Exothermic reactions : Use jacketed reactors with controlled cooling during cyclopropane formation to prevent runaway reactions .
  • Catalyst cost : Switch from Pd/C to Ni-based catalysts for cost-sensitive steps without compromising yield .

Basic: What in vitro assays are recommended for initial pharmacological profiling?

Methodological Answer:

  • Cytotoxicity : MTT assay in HEK293 and HepG2 cells (48h exposure, IC50_{50} calculation) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using Z’-factor >0.5 for robustness .
  • Membrane permeability : Caco-2 monolayer assay with Papp_{\text{app}} >1 × 106^{-6} cm/s indicating oral bioavailability potential .

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